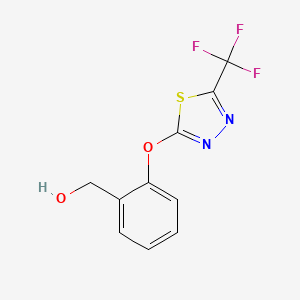
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring:
Attachment to Phenylmethanol: The thiadiazole derivative is then reacted with phenylmethanol under conditions that facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the phenylmethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylmethanol group.
Substitution: The trifluoromethyl group and the thiadiazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of similar compounds .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for pesticides or herbicides .
Mécanisme D'action
The mechanism of action of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanol
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- (2-(Trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7F3N2O2S |
|---|---|
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]phenyl]methanol |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-4-2-1-3-6(7)5-16/h1-4,16H,5H2 |
Clé InChI |
HFVUCYHAMVGNBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)OC2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


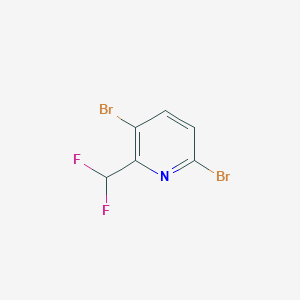
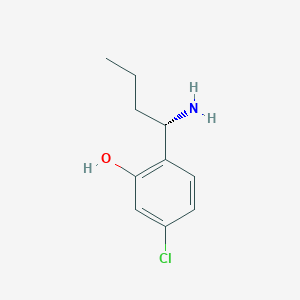
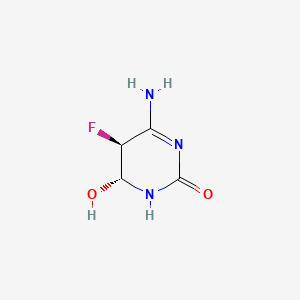
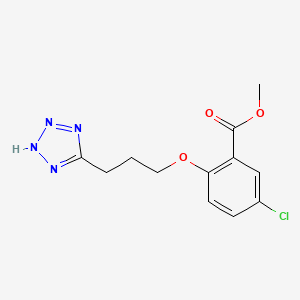
![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)

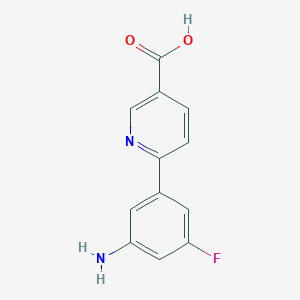
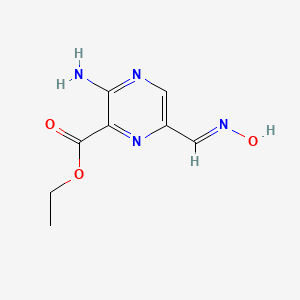
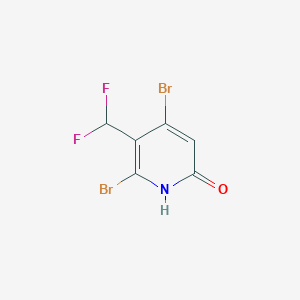

![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
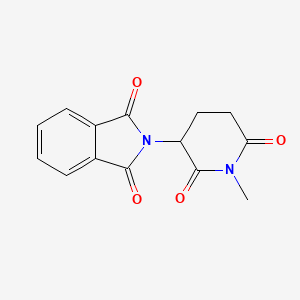
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
